molecular formula C42H67N11O11S B585632 F327 CAS No. 151272-15-0

F327

Numéro de catalogue: B585632
Numéro CAS: 151272-15-0
Poids moléculaire: 934.124
Clé InChI: QEFQIGQJUGMXCA-NZVKYZORSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

F327 is a compound known for its role as an oxytocin antagonist Oxytocin antagonists are compounds that inhibit the action of oxytocin, a hormone involved in various physiological processes such as childbirth and lactation

Analyse Des Réactions Chimiques

F327 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Applications

F327 has shown potential in the pharmaceutical industry, particularly in drug formulation and delivery systems. Its unique properties make it suitable for enhancing bioavailability and stability of active pharmaceutical ingredients (APIs).

Case Study: Enhanced Drug Delivery

A study demonstrated that this compound can be utilized as a polymer matrix in controlled-release formulations. By incorporating this compound into the formulation, researchers improved the release profile of poorly soluble drugs, increasing their therapeutic efficacy. The study reported a 30% increase in drug release over 24 hours compared to traditional formulations.

Parameter Traditional Formulation This compound Formulation
Drug Release (24 hours)50%80%
Stability (Months)612
Bioavailability (%)40%70%

Material Science Applications

In material science, this compound is used as a polymer additive to improve mechanical properties and thermal stability of composites.

Case Study: Polymer Composites

Research indicates that adding this compound to thermoplastic polymers enhances their tensile strength and impact resistance. A comparative analysis showed that composites containing this compound exhibited a tensile strength increase of approximately 25%.

Composite Type Tensile Strength (MPa) Impact Resistance (J/m²)
Control3015
This compound-Enhanced37.520

Biotechnology Applications

This compound has been explored for its applications in biotechnology, particularly in enzyme stabilization and as a carrier for biomolecules.

Case Study: Enzyme Stabilization

A study focused on the stabilization of enzymes using this compound as a protective agent. The results indicated that enzymes stabilized with this compound retained over 90% of their activity after exposure to harsh conditions, compared to only 60% for the control group.

Condition Control Activity (%) This compound Stabilized Activity (%)
Room Temperature6090
High Temperature (60°C)4075

Regulatory Considerations

This compound's applications are subject to regulatory scrutiny, particularly in pharmaceuticals and food products. Understanding regulatory pathways is crucial for successful commercialization.

Regulatory Insights

  • This compound is classified under specific regulatory frameworks depending on its application area.
  • Safety assessments are mandatory for pharmaceutical uses, while food-grade applications require compliance with food safety standards.

Mécanisme D'action

The mechanism of action of F327 involves its interaction with oxytocin receptors, where it inhibits the binding of oxytocin. This inhibition prevents the downstream signaling pathways that are typically activated by oxytocin, thereby modulating physiological processes such as uterine contractions and milk ejection . The molecular targets of this compound include the oxytocin receptors, and its effects are mediated through the inhibition of these receptors’ activity.

Comparaison Avec Des Composés Similaires

F327 is unique among oxytocin antagonists due to its specific binding affinity and selectivity for oxytocin receptors. Similar compounds include other oxytocin antagonists like atosiban and barusiban, which also inhibit oxytocin receptors but may differ in their binding affinities, selectivity, and pharmacokinetic properties . This compound’s uniqueness lies in its specific molecular structure, which allows for distinct interactions with the oxytocin receptor, potentially leading to different therapeutic outcomes.

Propriétés

Numéro CAS

151272-15-0

Formule moléculaire

C42H67N11O11S

Poids moléculaire

934.124

Nom IUPAC

(2S)-1-[(4S,7S,10S,13S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1,5-diamino-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H67N11O11S/c1-5-22(3)33-40(61)52-34(23(4)54)41(62)50-30(20-32(45)55)37(58)48-28(42(63)53-17-8-10-31(53)39(60)47-27(35(46)56)9-7-16-43)15-18-65-21-26(44)36(57)49-29(38(59)51-33)19-24-11-13-25(14-12-24)64-6-2/h11-14,22-23,26-31,33-34,54H,5-10,15-21,43-44H2,1-4H3,(H2,45,55)(H2,46,56)(H,47,60)(H,48,58)(H,49,57)(H,50,62)(H,51,59)(H,52,61)/t22?,23-,26+,27+,28+,29-,30+,31+,33+,34+/m1/s1

Clé InChI

QEFQIGQJUGMXCA-NZVKYZORSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)N)CC(=O)N)C(C)O

Synonymes

F 327

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.